molecular formula C11H15FN2 B8725769 1-(4-Fluoro-3-methylphenyl)piperazine

1-(4-Fluoro-3-methylphenyl)piperazine

Cat. No.: B8725769
M. Wt: 194.25 g/mol
InChI Key: YMFTWBSPFRZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methylphenyl)piperazine is a phenylpiperazine derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the aromatic ring. This substitution pattern confers unique electronic and steric properties, distinguishing it from other piperazine-based compounds.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

YMFTWBSPFRZXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The methyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to mCPP or TFMPP .

Pharmacological Activity

Serotonin Receptor Modulation

  • TFMPP : Acts as a 5-HT1B receptor agonist with psychostimulant effects .
  • mCPP: Mixed 5-HT receptor activity (agonist/antagonist), associated with anxiolytic and hallucinogenic effects .
  • This compound : Predicted to exhibit 5-HT receptor modulation due to structural similarity, but the methyl group may reduce metabolic degradation compared to mCPP, prolonging activity .

Metabolic Pathways

Phenylpiperazines primarily undergo hepatic metabolism via:

Aromatic Hydroxylation : Dominant in mCPP and TFMPP, forming hydroxylated metabolites .

N-Dealkylation : Common in piperazine derivatives, leading to active metabolites like 3-chloroaniline in mCPP .

Conjugation : Glucuronidation or sulfation of hydroxylated products .

Comparative Metabolic Stability :

  • The methyl group in this compound may slow oxidation compared to mCPP or TFMPP, reducing first-pass metabolism .
  • Fluorine’s electronegativity could enhance resistance to enzymatic degradation, increasing bioavailability .

Toxicity and Detection

  • mCPP : Detected via GC-MS in urine, with metabolites including hydroxy-mCPP and 3-chloroaniline .
  • TFMPP : Requires specialized LC-MS methods due to structural complexity .
  • This compound : Likely detectable using similar protocols, but its methyl group may alter retention times in chromatographic assays .

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